molecular formula C7H9NO3 B6234490 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid CAS No. 1368177-20-1

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid

Cat. No. B6234490
CAS RN: 1368177-20-1
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid, or 3-MOP, is an organic compound that is used in scientific research for its unique properties. It is a carboxylic acid, and is closely related to other compounds in the organic chemistry field. 3-MOP has been used in a variety of research applications, such as in the study of biochemical and physiological processes, and in the synthesis of other compounds.

Scientific Research Applications

3-MOP has been used in a variety of scientific research applications. For example, it has been used to study the biochemical and physiological processes involved in the development of certain diseases. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. In addition, 3-MOP has been used to study the structure and function of enzymes, and to study the effects of various drugs on the human body.

Mechanism of Action

3-MOP acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-MOP can reduce inflammation and pain. In addition, 3-MOP can also inhibit the activity of certain proteins, such as those involved in the production of nitric oxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MOP are numerous. For example, it can reduce inflammation and pain, and can inhibit the production of certain inflammatory mediators. In addition, 3-MOP can also inhibit the activity of certain proteins, such as those involved in the production of nitric oxide. Furthermore, 3-MOP has been shown to have anti-oxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-MOP in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, 3-MOP is highly stable and can be stored for long periods of time. Furthermore, it is non-toxic and does not cause any adverse effects. However, there are also some limitations to using 3-MOP in laboratory experiments. For example, it is not always possible to accurately measure the concentration of 3-MOP in a sample due to its low solubility in water. In addition, 3-MOP can be difficult to purify due to its low melting point.

Future Directions

There are numerous potential future directions for research involving 3-MOP. For example, further research could be conducted to explore the potential therapeutic benefits of 3-MOP in the treatment of certain diseases, such as cancer and inflammation. In addition, further research could be conducted to explore the potential use of 3-MOP as an anti-oxidant. Furthermore, further research could be conducted to explore the potential use of 3-MOP as a drug delivery system. Finally, further research could be conducted to explore the potential use of 3-MOP as a biomarker for certain diseases.

Synthesis Methods

3-MOP is typically synthesized through a two-step process. In the first step, 3-methyl-1,2-oxazole is reacted with propanoic acid in aqueous solution. This reaction yields 3-methyl-1,2-oxazol-4-yl)propanoic acid in its monohydrate form. In the second step, the monohydrate is heated to remove the water, yielding the anhydrous form of 3-MOP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid involves the reaction of 3-methyl-1,2-oxazole with bromoacetic acid followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "3-methyl-1,2-oxazole", "bromoacetic acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1,2-oxazole (1.0 g, 11.5 mmol) and bromoacetic acid (1.5 g, 11.5 mmol) in ethyl acetate (20 mL) in a round-bottom flask.", "Step 2: Add a catalytic amount of sulfuric acid to the reaction mixture and reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and extract with water (20 mL).", "Step 4: Separate the organic layer and wash with sodium hydroxide solution (10%).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of water (10 mL) and sodium hydroxide solution (10%) (10 mL) and reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "Step 8: Extract the product with ethyl acetate (20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent under reduced pressure to obtain the final product as a white solid (yield: 70-80%)." ] }

CAS RN

1368177-20-1

Product Name

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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